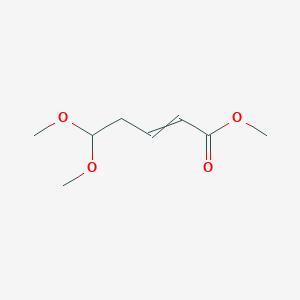
Methyl 5,5-dimethoxypent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5-dimethoxypent-2-enoate is an organic compound with the chemical formula C8H14O4 It is a member of the ester family, characterized by the presence of a methoxy group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5,5-dimethoxypent-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion derived from methyl acetoacetate can be alkylated using methyl iodide under basic conditions to yield the desired product . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethoxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 5,5-dimethoxypent-2-enoate has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which methyl 5,5-dimethoxypent-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanol and the corresponding acid, which can then participate in various biochemical pathways. The double bond in its structure also allows for potential interactions with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,5-dimethoxypentanoate: Similar in structure but lacks the double bond.
Ethyl 5,5-dimethoxypent-2-enoate: Similar but with an ethyl group instead of a methyl group.
Methyl 5,5-dimethoxyhex-2-enoate: Similar but with an additional carbon in the chain.
Uniqueness
Methyl 5,5-dimethoxypent-2-enoate is unique due to the presence of both methoxy groups and a double bond in its structure. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
61752-18-9 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 5,5-dimethoxypent-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-10-7(9)5-4-6-8(11-2)12-3/h4-5,8H,6H2,1-3H3 |
InChI Key |
FFIBISMAOHGYKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC=CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















